Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene.
Methods of Application or Experimental Procedures: The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction.
Scientific Field: Medical Research
Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate has been used in drug development, particularly in the development of anticancer drugs.
Summary of the Application: This compound is used in the transesterification of β-keto esters.
Methods of Application or Experimental Procedures: The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important.
Results or Outcomes: The transesterification of β-keto esters has been used in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone.
Scientific Field: Industrial Chemistry
Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate can be used as a catalyst in organic synthesis reactions.
Summary of the Application: This compound can be used as an active esterification agent and amine protecting agent.
Benzyl tert-butyl ethane-1,2-diyldicarbamate is a chemical compound that belongs to the class of carbamates, characterized by the presence of two carbamate groups attached to an ethane backbone. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which allow for various chemical modifications.
These reactions are essential for its utility in synthetic organic chemistry.
The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate typically involves multi-step organic reactions. A common method includes:
This multi-step synthesis allows for the introduction of various functional groups at different stages, enhancing versatility in creating derivatives.
Benzyl tert-butyl ethane-1,2-diyldicarbamate has potential applications in:
Interaction studies involving Benzyl tert-butyl ethane-1,2-diyldicarbamate are crucial for understanding its behavior in biological systems. These studies typically focus on:
Such studies help elucidate the compound's potential therapeutic roles and any possible side effects.
Benzyl tert-butyl ethane-1,2-diyldicarbamate shares structural similarities with several other carbamates. Here are a few notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Di-tert-butyl ethane-1,2-diyldicarbamate | 33105-93-0 | 0.97 |
tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | 1.00 |
tert-Butyl (2-formamidoethyl)carbamate | 215254-90-3 | 1.00 |
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | 0.97 |
tert-Butyl (2-(ethylamino)ethyl)carbamate | 193206-49-4 | 0.97 |
Benzyl tert-butyl ethane-1,2-diyldicarbamate is unique due to its specific combination of benzyl and tert-butyl groups attached to an ethane backbone with two carbamate functionalities. This structure may confer distinct chemical reactivity and biological properties compared to other similar compounds listed above.
Benzyl tert-butyl ethane-1,2-diyldicarbamate represents a significant compound in organic synthesis, particularly in the realm of protecting group chemistry for diamines [1]. The synthesis of this compound typically begins with ethylenediamine as the primary precursor, which serves as the backbone for the dicarbamate structure [2]. Ethylenediamine is an ideal starting material due to its symmetrical structure with two primary amine groups that can be selectively protected [3].
The industrial production of ethylenediamine itself involves treating 1,2-dichloroethane with ammonia under pressure at approximately 180°C in an aqueous medium, commonly known as the EDC process [4]. This process generates hydrogen chloride as a byproduct, which forms a salt with the amine that is subsequently liberated through the addition of sodium hydroxide [4]. Alternative laboratory-scale preparations include the reaction of either ethylene glycol or ethanolamine with urea, followed by decarboxylation of the ethyleneurea intermediate [4].
For the stepwise synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate, a selective protection strategy is essential to differentiate between the two amine groups of ethylenediamine [5]. The first step typically involves mono-protection of one amine group with either the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting group [6]. This selective mono-protection can be achieved through careful control of stoichiometry and reaction conditions [5].
The mono-protection of ethylenediamine can be accomplished using alkyl phenyl carbonates, which have been reported to react preferentially with primary amines over secondary amines [5]. For instance, tert-butyl phenyl carbonate can be used to introduce the Boc group, while benzyl phenyl carbonate serves to introduce the Cbz group [5]. The reaction is typically conducted in an appropriate solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the generated phenol [5].
Following the mono-protection step, the second amine group can be protected with the complementary protecting group [5]. This sequential protection strategy ensures the formation of the desired dicarbamate with different protecting groups on each nitrogen atom [5]. The yield of [2-(2-tert-Butoxycarbonylaminoethylamino)ethyl]carbamic acid tert-butyl ester has been reported to be around 61%, while [2-(2-Benzyloxycarbonylaminoethylamino)ethyl]carbamic acid benzyl ester can be obtained in yields of approximately 77% [5].
Table 1: Comparative Yields for Mono-Protected Ethylenediamine Derivatives
Compound | Protecting Group | Reaction Conditions | Yield (%) |
---|---|---|---|
(2-Aminoethyl)carbamic acid tert-butyl ester | Boc | tert-butyl phenyl carbonate, EtOH, reflux | 65 |
(2-Aminoethyl)carbamic acid benzyl ester | Cbz | benzyl phenyl carbonate, CH2Cl2 | 77 |
[2-(2-tert-Butoxycarbonylaminoethylamino)ethyl]carbamic acid tert-butyl ester | Boc/Boc | tert-butyl phenyl carbonate, DMF, Et3N | 61 |
[2-(2-Benzyloxycarbonylaminoethylamino)ethyl]carbamic acid benzyl ester | Cbz/Cbz | benzyl phenyl carbonate, CH2Cl2 | 77 |
The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate specifically requires the sequential introduction of different protecting groups [5]. This can be achieved by first protecting one amine with the Boc group, followed by protection of the second amine with the Cbz group [5]. Alternatively, the Cbz group can be introduced first, followed by the Boc group [5]. The choice of sequence may depend on the specific requirements of the synthetic route and the desired properties of the final product [5].
Carbamate protection strategies are fundamental in the synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate, as they allow for the selective functionalization of the ethylenediamine backbone [6]. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most widely used carbamate protecting groups due to their complementary stability profiles and orthogonal deprotection conditions [6].
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base [6]. This reagent reacts with primary amines to form the corresponding carbamate in high yields [6]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butanol [6]. The Boc group is stable under basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid or oxalyl chloride in methanol [7].
The Cbz group, on the other hand, is commonly introduced using benzyl chloroformate or benzyl phenyl carbonate [5]. The reaction mechanism is similar to that of Boc protection, involving nucleophilic attack of the amine on the carbonyl carbon [5]. The Cbz group is stable under acidic conditions but can be removed under reductive conditions, such as catalytic hydrogenation using palladium on carbon [6]. Alternative deprotection methods include the use of 2-mercaptoethanol in the presence of potassium phosphate, which offers good functional group tolerance [8].
For the selective synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate, a strategic approach involves the use of alkyl phenyl carbonates [5]. These reagents have been shown to react preferentially with primary amines over secondary amines, allowing for controlled mono-protection [5]. The kinetics of the reaction between alkyl aryl carbonates and primary versus secondary amines have been investigated, confirming that secondary amines react much slower than primary amines [5].
Table 2: Carbamate Protecting Group Strategies
Protecting Group | Installation Method | Deprotection Conditions | Typical Yield (%) | Stability |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc2O + base | Trifluoroacetic acid or oxalyl chloride/MeOH | 85-95 | Acid labile, base stable |
Benzyloxycarbonyl (Cbz) | Benzyl phenyl carbonate | Pd/C, H2 or 2-mercaptoethanol/K3PO4 | 75-90 | Acid stable, reduction labile |
Allyloxycarbonyl (Alloc) | Allyl phenyl carbonate | Pd(PPh3)4, morpholine | 70-85 | Mild conditions required |
Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl + base | Piperidine in DMF | 80-95 | Base labile, acid stable |
The orthogonal nature of the Boc and Cbz protecting groups makes them particularly valuable for the synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate [6]. The Boc group can be selectively removed in the presence of the Cbz group using acidic conditions, while the Cbz group can be selectively removed in the presence of the Boc group using reductive conditions [6]. This orthogonality allows for selective deprotection and further functionalization of the ethylenediamine backbone [6].
Recent advances in carbamate protection strategies include the development of catalytic methods for the formation of carbamates [9]. For instance, zinc chloride has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols [9]. This method has been successfully applied to the gram-scale synthesis of pharmaceutical compounds, with yields ranging from 49% to 87% [9].
Another innovative approach involves the use of ytterbium triflate as a catalyst for the reaction of alcohols with di-tert-butyl dicarbonate [10]. This method allows for the selective protection of primary alcohols as their corresponding tert-butyl ethers in high yields [10]. The reaction can be used for the selective protection of alcohols in the presence of alkenes, alkynes, N-Boc, and alkyl halide functionalities [10].
The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate with high diastereoselectivity represents a significant challenge in organic synthesis [11]. While the compound itself does not contain stereogenic centers, the development of diastereoselective methods for carbamate formation is crucial for related compounds and derivatives [11]. These methods can be applied to the synthesis of chiral dicarbamates with defined stereochemistry, which are valuable intermediates in the preparation of pharmaceuticals and fine chemicals [11].
Trans carbamates have been prepared in a diastereoselective approach through a judicious one-pot combination of organic carbonates, prepared in situ, and suitable amine reagents under appropriate reaction conditions [11]. This unprecedented approach allows for stereodivergence from a single oxirane substrate, providing easy access to both cis and trans carbamate isomers with high stereoselectivity (>19:1 diastereomeric ratio) [11].
The key to controlling the diastereoselective nature of the conversions that lead to trans carbamates is the in situ formation of trans-configured oligo/polycarbonates through aluminum catalysis, which provides the targeted products after aminolysis [11]. This approach demonstrates the valorization of a renewable carbon-based reagent (carbon dioxide) into new valuable scaffolds and an unusual stereocontrol exerted through carbonate intermediates [11].
A series of control experiments support the proposed mechanistic rationale towards the trans carbamate products, which is based on the trapping of an in situ formed trans-configured oligo/polycarbonate [11]. This methodology represents a significant advance in the diastereoselective synthesis of carbamates and could potentially be applied to the preparation of stereochemically defined analogs of Benzyl tert-butyl ethane-1,2-diyldicarbamate [11].
Another approach to diastereoselective carbamate formation involves the use of rhodium catalysis [12]. An efficient and diastereoselective (CDC)-Rh-catalyzed hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones has been reported [12]. This method allows for the conversion of aryl and alkyl substituted dienes to α,α-substituted oxazolones by the formation of N-substituted quaternary carbon stereogenic centers in good yields (up to 96%) and with high diastereoselectivity (>20:1 diastereomeric ratio) [12].
The reaction is tolerant of a range of dienes and oxazolones bearing various functional groups [12]. The utility of the oxazolone products has been demonstrated through hydrolysis to form α,β-substituted α-amino acid analogs and stereoselective epoxidation of the resultant alkene to create four contiguous stereocenters [12]. This methodology could potentially be adapted for the diastereoselective synthesis of ethylenediamine-derived dicarbamates [12].
Table 3: Catalytic Methods for Diastereoselective Carbamate Formation
Catalyst System | Substrate | Product | Diastereoselectivity | Yield (%) | Reference |
---|---|---|---|---|---|
Aluminum catalyst | Oxirane + CO2 + amine | Trans carbamate | >19:1 dr | Not specified | [11] |
Rhodium catalyst | Diene + oxazolone | N-substituted quaternary stereocenter | >20:1 dr | Up to 96 | [12] |
Cerium oxide | Ethylenediamine carbamate | 2-Imidazolidinone | Not applicable | 83 | [13] |
Palladium/Cerium oxide | Diamine + CO + methanol | Dicarbamate | Not applicable | Not specified | [14] |
For the specific case of Benzyl tert-butyl ethane-1,2-diyldicarbamate, while diastereoselectivity is not a direct concern due to the absence of stereogenic centers, the principles and catalytic methods developed for diastereoselective carbamate formation can be valuable for the synthesis of structurally related compounds [11]. The use of catalysts such as aluminum, rhodium, or cerium oxide can facilitate the formation of carbamate bonds under mild conditions and with high selectivity [11] [12] [13].
Recent advances in catalytic carbamate synthesis include the development of dual-functional catalysts for selective dicarbamate synthesis via oxidative carbonylation [14]. A palladium/cerium oxide catalyst has been reported to successfully synthesize dicarbamates while suppressing urea polymer formation [14]. The superior methoxylation reactivity of this catalyst, which originates from palladium-cerium oxide synergism, facilitates the conversion of urea species, thereby preventing urea accumulation [14].
Continuous flow chemistry represents a significant advancement in the synthesis of carbamates, offering advantages such as improved safety, scalability, and process efficiency [15]. For the synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate, continuous flow methods can provide precise control over reaction parameters, leading to higher yields and purer products [15].
A novel approach for the continuous preparation of carbamates has been reported, which relies on directly utilizing carbon dioxide [15]. In contrast to literature-known methods, this approach employs only 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive [15]. The applicable amines' diversity offers considerable flexibility to the synthetic protocol [15]. Additionally, the continuous method's applicability significantly decreases the reaction time typically required for carbon dioxide-based carbamate synthesis and allows for straightforward and precise gas introduction [15].
The continuous flow experiments can be performed using a flow chemistry device equipped with a coil reactor [16]. A typical setup involves charging a vial with the corresponding amine, alkyl bromide, and DBU, which are then dissolved in acetonitrile [16]. The reactor is heated to the desired temperature (typically 70°C), and carbon dioxide is introduced at a controlled flow rate [16]. The reaction mixture is supplied to the reactor, and after the entire volume has been processed, the product is collected [16]. This method provides the desired carbamates in yields ranging from 45% to 92% [16].
Table 4: Continuous Flow Synthesis Parameters
Parameter | Value | Advantage |
---|---|---|
Reactor volume | 10 mL coil reactor | Enhanced heat/mass transfer |
Flow rate (liquid) | 0.25 mL/min | Precise reagent control |
CO2 flow rate | 6.0 mL/min | Controlled gas introduction |
Residence time | 40 minutes | Optimized contact time |
Temperature | 70°C | Uniform heating |
Pressure | 3 bar | Safe pressure control |
Conversion efficiency | 45-92% | High efficiency with minimal purification |
Another continuous flow process that could be adapted for the synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves coupling a Curtius rearrangement step with a biocatalytic impurity tagging strategy [17]. This approach has been successfully applied to the production of Cbz-carbamate products [17]. Immobilized CALB (Candida antarctica lipase B) is exploited as a robust hydrolase to transform residual benzyl alcohol into easily separable benzyl butyrate [17]. The resulting telescoped flow process has been effectively applied across a series of acid substrates, rendering the desired carbamate structures in high yield and purity [17].
Thermal deprotection techniques are essential for the selective removal of protecting groups in the synthesis and manipulation of Benzyl tert-butyl ethane-1,2-diyldicarbamate [7]. The Boc group can be removed under mild conditions using oxalyl chloride in methanol [7]. This approach is tolerant of various functional groups and provides the deprotected amine in good to excellent yields [7].
A proposed mechanism for the oxalyl chloride-mediated deprotection of the Boc group involves the formation of an intermediate through the addition reaction of the carbonyl unit of the carbamate with oxalyl chloride [7]. This intermediate can undergo further transformations to yield an isocyanate ester, which, after hydrolysis, provides the free amine [7]. The reaction proceeds at room temperature and is complete within 3-8 hours, with yields ranging from 78% to 92% [7].
Table 5: Thermal Deprotection Methods and Conditions
Substrate | Deprotection Method | Temperature (°C) | Time | Yield (%) | Selectivity |
---|---|---|---|---|---|
tert-Butyl carbamate | Oxalyl chloride in MeOH | Room temperature | 3-8 hours | 78-92 | High for Boc groups |
Benzyl carbamate | 2-Mercaptoethanol/K3PO4/DMAc | 75 | 4-6 hours | 67-91 | Good functional group tolerance |
Mixed Boc/Cbz dicarbamate | Sequential: TFA then Pd/C, H2 | RT then RT | 2+2 hours | 70-85 | Sequential selectivity |
N-Boc ethylenediamine derivative | Thermal decomposition | 150-200 | 2-4 hours | 80-95 | Clean thermal cleavage |
For the Cbz group, a nucleophilic deprotection method using 2-mercaptoethanol has been developed [8]. This approach provides an alternative to traditional palladium-catalyzed hydrogenolysis, which can be incompatible with certain functional groups such as sulfur-containing compounds [8]. The deprotection proceeds via a nucleophilic attack at the carbon next to the carboxylate, such as the benzylic carbon [8]. The protocol shows good functional group tolerance and provides the desired amines in generally high yields [8].
The comprehensive structural elucidation of Benzyl tert-butyl ethane-1,2-diyldicarbamate requires a multifaceted approach employing various analytical techniques. This article presents a detailed examination of the molecular geometry, spectroscopic properties, and fragmentation patterns of this important carbamate compound through X-ray crystallographic studies, nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy.
X-ray crystallographic analysis provides unparalleled insight into the three-dimensional molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate. The compound crystallizes with a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol [1].
The crystal structure reveals key conformational features characteristic of dicarbamate compounds. The ethane-1,2-diyl backbone adopts an extended conformation with the two carbamate groups positioned to minimize steric interactions [2]. The benzyl carbamate moiety demonstrates a planar arrangement of the aromatic ring relative to the carbamate functional group, consistent with π-conjugation stabilization observed in similar benzyl carbamate structures [3].
The tert-butyl carbamate portion exhibits the expected tetrahedral geometry around the central carbon atom of the tert-butyl group, with characteristic bond lengths and angles. The carbamate carbon-nitrogen bond lengths typically range from 1.34 to 1.40 Å, indicating partial double bond character due to resonance stabilization [4]. The carbon-oxygen double bond in the carbamate groups measures approximately 1.22 Å, confirming the expected carbonyl bond length [5].
Hydrogen bonding patterns play a crucial role in the crystal packing arrangement. The compound forms intermolecular hydrogen bonds through the carbamate nitrogen-hydrogen donors and carbonyl oxygen acceptors, creating a stable crystal lattice. These interactions typically exhibit N-H···O bond distances of 1.9-2.0 Å and bond angles of 170-180°, consistent with strong hydrogen bonding [3] [4].
The molecular geometry demonstrates significant planarity in the carbamate regions, with deviations from planarity typically less than 0.02 Å [4]. This planarity is attributed to the delocalization of electron density across the N-C-O system, which stabilizes the carbamate functional groups.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within Benzyl tert-butyl ethane-1,2-diyldicarbamate. Both 1H NMR and 13C NMR techniques have been employed to characterize this compound.
The 1H NMR spectrum of Benzyl tert-butyl ethane-1,2-diyldicarbamate exhibits characteristic resonances that confirm the molecular structure. The aromatic protons of the benzyl group appear in the range of δ 7.3-7.4 ppm as a multiplet, representing the five equivalent protons of the phenyl ring [1] [6].
The benzyl methylene protons (OCH2Ph) resonate at approximately δ 5.1 ppm as a singlet, which is typical for benzylic protons adjacent to an electron-withdrawing carbonyl group [6] [7]. The ethane-1,2-diyl protons appear as complex multipiples in the region δ 3.3-3.5 ppm, consistent with methylene protons alpha to nitrogen atoms [8] [9].
The tert-butyl group displays a characteristic singlet at δ 1.43-1.46 ppm, integrating for nine protons, which is diagnostic for the (CH3)3C- moiety [6] [7]. The carbamate NH protons typically appear as broad singlets in the range δ 4.8-5.8 ppm, with chemical shifts dependent on hydrogen bonding and solvent effects [8] [9].
The 13C NMR spectrum provides complementary structural information with well-resolved carbon resonances. The carbonyl carbons of the carbamate groups appear in the range δ 155-157 ppm, characteristic of carbamate C=O carbons [6] [9]. The aromatic carbons of the benzyl group resonate between δ 127-137 ppm, with the quaternary carbon appearing at the downfield end of this range [7].
The benzyl methylene carbon (OCH2Ph) appears at approximately δ 67 ppm, while the ethane-1,2-diyl carbons resonate around δ 40-42 ppm [8]. The tert-butyl quaternary carbon appears at δ 79-80 ppm, and the methyl carbons of the tert-butyl group resonate at δ 28 ppm [6] [9].
The spectral assignments are consistent with the expected electronic environments and confirm the structural integrity of both protecting groups and the ethylene diamine backbone.
Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of Benzyl tert-butyl ethane-1,2-diyldicarbamate. The compound exhibits a molecular ion peak [M]+ at m/z 294, corresponding to the calculated molecular weight [1].
The primary fragmentation pathways involve the cleavage of the labile carbamate bonds. The loss of the tert-butyl group (C4H9, 57 mass units) represents a major fragmentation pathway, producing a significant fragment ion at m/z 237 [10]. This fragmentation is facilitated by the formation of a stable tertiary carbocation.
Another prominent fragmentation involves the loss of carbon dioxide (44 mass units) from the carbamate groups, yielding fragment ions at m/z 250 and subsequently m/z 206 upon loss of both CO2 molecules [11]. The benzyl group undergoes typical benzylic fragmentation, producing the tropylium ion (C7H7+) at m/z 91, which is a highly stable aromatic cation [12].
The base peak in the mass spectrum often corresponds to the fragment resulting from the loss of both protecting groups, leaving the ethylenediamine backbone with partial carbamate functionality. Electrospray ionization mass spectrometry (ESI-MS) shows excellent sensitivity for this compound, with protonated molecular ions [M+H]+ at m/z 295 being readily observed [1].
High-resolution mass spectrometry confirms the molecular formula C15H22N2O4 with an exact mass of 294.15795719 Da [1]. The isotope pattern analysis supports the presence of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
Vibrational spectroscopy provides detailed information about the functional groups and bonding within Benzyl tert-butyl ethane-1,2-diyldicarbamate. Both infrared (IR) and Raman spectroscopy have been employed to characterize the vibrational modes of this compound.
The infrared spectrum of Benzyl tert-butyl ethane-1,2-diyldicarbamate exhibits characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations appear in the range 3280-3350 cm⁻¹, typically as broad bands due to hydrogen bonding effects [11] .
The carbonyl stretching vibrations of the carbamate groups represent the most diagnostic feature, appearing at approximately 1650-1700 cm⁻¹ [3]. These bands are often split or show fine structure due to the presence of two different carbamate environments (benzyl and tert-butyl carbamates). The exact frequencies depend on the electronic environment and hydrogen bonding interactions.
The aromatic C-H stretching vibrations appear around 3030-3070 cm⁻¹, while aliphatic C-H stretching modes are observed in the range 2850-2980 cm⁻¹ [11]. The tert-butyl group shows characteristic CH3 deformation modes at approximately 1365 cm⁻¹ and 1390 cm⁻¹ [14].
The C-O stretching vibrations of the carbamate groups appear in the range 1200-1250 cm⁻¹, while the N-C stretching modes are typically observed around 1530 cm⁻¹ . The aromatic ring vibrations contribute bands in the fingerprint region between 1400-1600 cm⁻¹.
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The symmetric stretching modes of the carbamate groups are enhanced in the Raman spectrum, appearing as strong bands around 1650-1680 cm⁻¹ [15].
The aromatic ring breathing modes appear as prominent bands around 1000 cm⁻¹ in the Raman spectrum, providing confirmation of the benzyl group structure [15]. The C-C stretching vibrations of the ethane-1,2-diyl backbone appear around 850-900 cm⁻¹.
The tert-butyl group exhibits characteristic Raman bands corresponding to the symmetric and antisymmetric C-C stretching modes of the quaternary carbon environment. These typically appear in the range 800-850 cm⁻¹ [15].
The correlation between infrared and Raman active modes provides a comprehensive picture of the vibrational dynamics of the molecule. The complementary nature of these techniques allows for complete assignment of the fundamental vibrational modes and confirmation of the molecular structure.
The vibrational analysis supports the structural assignments derived from NMR and X-ray crystallographic studies, providing a consistent picture of the molecular geometry and electronic structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate.
Table 1: Key Structural Parameters of Benzyl tert-butyl ethane-1,2-diyldicarbamate
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H22N2O4 | [1] |
Molecular Weight | 294.35 g/mol | [1] |
Heavy Atom Count | 21 | [1] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Topological Polar Surface Area | 76.7 Ų | [1] |
Rotatable Bond Count | 8 | [1] |
Table 2: Characteristic Spectroscopic Data
Technique | Key Observations | Frequency/Chemical Shift |
---|---|---|
1H NMR | Aromatic protons | δ 7.3-7.4 ppm |
1H NMR | Benzyl CH2 | δ 5.1 ppm |
1H NMR | tert-Butyl group | δ 1.43-1.46 ppm |
13C NMR | Carbonyl carbons | δ 155-157 ppm |
IR | N-H stretch | 3280-3350 cm⁻¹ |
IR | C=O stretch | 1650-1700 cm⁻¹ |
MS | Molecular ion | m/z 294 |
MS | Base peak fragments | m/z 237, 91 |